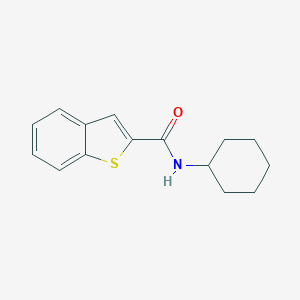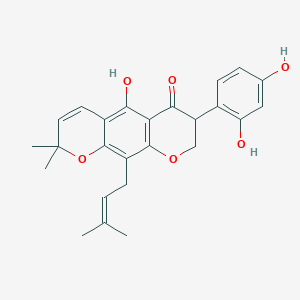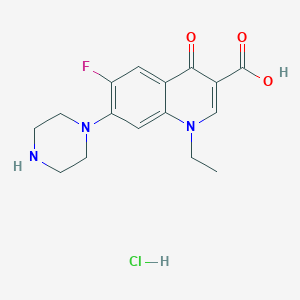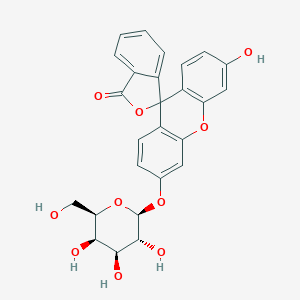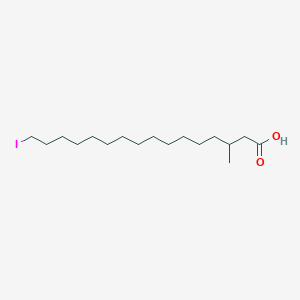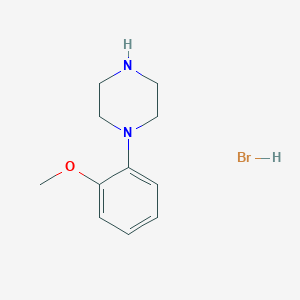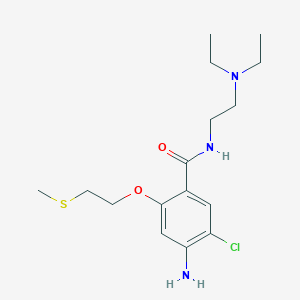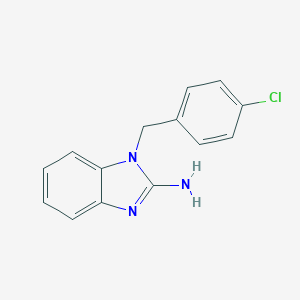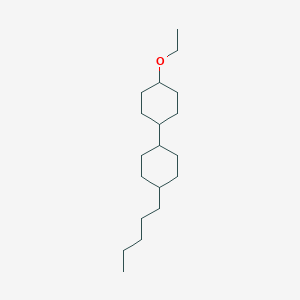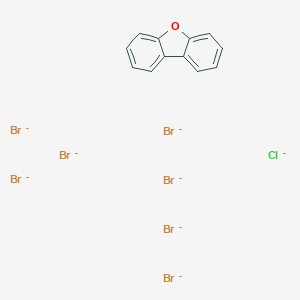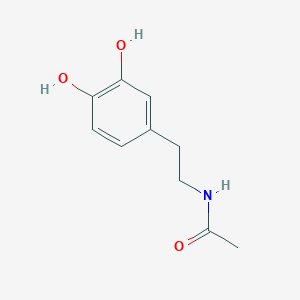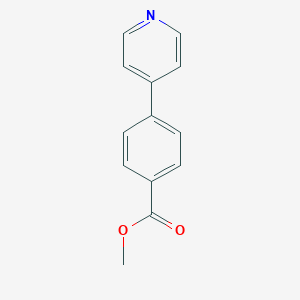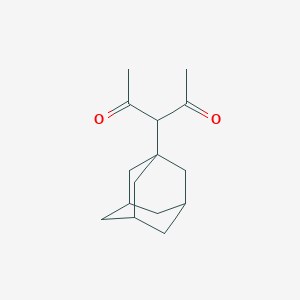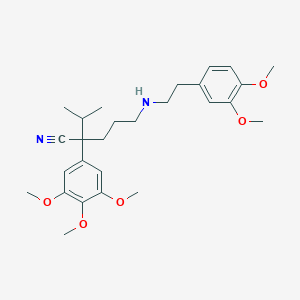
Urea, 1-(2-bromoethyl)-3-methyl-3-(1-naphthyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, 1-(2-bromoethyl)-3-methyl-3-(1-naphthyl)- is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound is a derivative of urea, which is a naturally occurring substance found in the human body. Urea, 1-(2-bromoethyl)-3-methyl-3-(1-naphthyl)- has shown promise in the treatment of various diseases, and its potential uses are still being explored.
Mecanismo De Acción
The mechanism of action of urea, 1-(2-bromoethyl)-3-methyl-3-(1-naphthyl)- is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to disrupt the cell membrane of bacteria and fungi, leading to their death.
Efectos Bioquímicos Y Fisiológicos
Urea, 1-(2-bromoethyl)-3-methyl-3-(1-naphthyl)- has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis (cell death) in cancer cells, inhibit the growth of tumors, and reduce inflammation. Additionally, it has been found to have antioxidant properties, which may help to protect cells from damage caused by free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using urea, 1-(2-bromoethyl)-3-methyl-3-(1-naphthyl)- in lab experiments is its high potency. It has been shown to be effective at low concentrations, making it a cost-effective option for researchers. However, one of the limitations of using this compound is its potential toxicity. It can be harmful if ingested or inhaled, and proper safety precautions must be taken when handling it.
Direcciones Futuras
There are many potential future directions for the use of urea, 1-(2-bromoethyl)-3-methyl-3-(1-naphthyl)- in scientific research. One area of interest is its potential use in the treatment of drug-resistant bacterial infections. It has also been suggested that this compound could be used in combination with other drugs to enhance their effectiveness. Additionally, further research is needed to fully understand the mechanism of action of urea, 1-(2-bromoethyl)-3-methyl-3-(1-naphthyl)- and to identify any potential side effects or toxicity concerns.
Métodos De Síntesis
Urea, 1-(2-bromoethyl)-3-methyl-3-(1-naphthyl)- can be synthesized using various methods. One of the most common methods involves the reaction of 1-naphthylamine with 2-bromoethanol in the presence of a base such as sodium hydroxide. The resulting product is then treated with urea to obtain the final product. Other methods include the reaction of 1-naphthylamine with 2-bromoacetic acid followed by the addition of methylamine and urea.
Aplicaciones Científicas De Investigación
Urea, 1-(2-bromoethyl)-3-methyl-3-(1-naphthyl)- has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. Additionally, it has been found to have antimicrobial activity against various bacteria and fungi.
Propiedades
Número CAS |
102434-29-7 |
|---|---|
Nombre del producto |
Urea, 1-(2-bromoethyl)-3-methyl-3-(1-naphthyl)- |
Fórmula molecular |
C14H15BrN2O |
Peso molecular |
307.19 g/mol |
Nombre IUPAC |
3-(2-bromoethyl)-1-methyl-1-naphthalen-1-ylurea |
InChI |
InChI=1S/C14H15BrN2O/c1-17(14(18)16-10-9-15)13-8-4-6-11-5-2-3-7-12(11)13/h2-8H,9-10H2,1H3,(H,16,18) |
Clave InChI |
WVJVTGNCRLVKTL-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC2=CC=CC=C21)C(=O)NCCBr |
SMILES canónico |
CN(C1=CC=CC2=CC=CC=C21)C(=O)NCCBr |
Otros números CAS |
102434-29-7 |
Sinónimos |
3-(2-bromoethyl)-1-methyl-1-naphthalen-1-yl-urea |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



